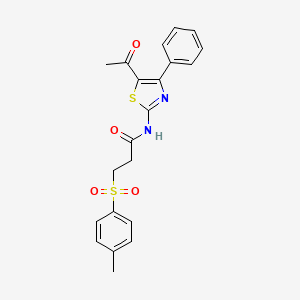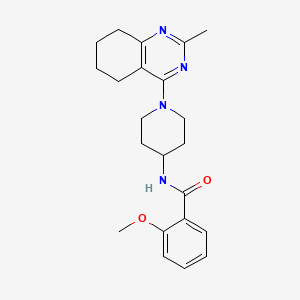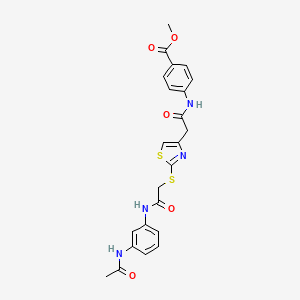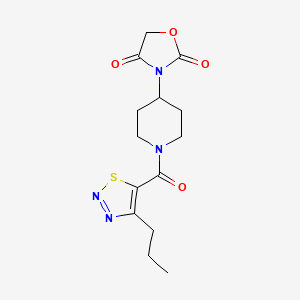
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide, also known as ATSP-7041, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has shown promising results in various biological assays.
Mecanismo De Acción
The exact mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer progression, inflammation, and viral replication. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the suppression of inflammation. Finally, this compound has been shown to inhibit the activity of HSV-1 and HSV-2 by blocking the viral DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viral infections, this compound has been shown to inhibit the viral DNA replication, leading to the inhibition of viral replication and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown potent activity against various cancer cell lines, inflammation, and viral infections. In addition, this compound has shown low toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide. First, further studies are needed to determine the exact mechanism of action of this compound in cancer, inflammation, and viral infections. Second, preclinical studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Third, clinical trials are needed to determine the safety and efficacy of this compound in humans. Fourth, this compound can be used as a lead compound for the development of more potent and selective analogs. Finally, this compound can be used in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
Métodos De Síntesis
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 2-aminothiazole with 4-phenyl-2-oxobutanenitrile, followed by acetylation and tosylation to obtain the final product. The purity and yield of this compound can be improved by careful purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has shown potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. In addition, this compound has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propiedades
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-14-8-10-17(11-9-14)29(26,27)13-12-18(25)22-21-23-19(20(28-21)15(2)24)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXNVXJHKTTYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)


![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)
![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)
![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)




![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)
![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)